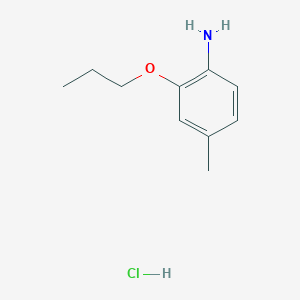

4-Methyl-2-propoxyaniline hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methyl-2-propoxyaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-3-6-12-10-7-8(2)4-5-9(10)11;/h4-5,7H,3,6,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYRJRVIVDGRBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 4 Methyl 2 Propoxyaniline Hydrochloride

Transformations at the Amine Functionality

The primary amine group in 4-Methyl-2-propoxyaniline (B3022982) is a versatile functional handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Acylation and Sulfonylation for Amide and Sulfonamide Formation

The amine functionality of 4-Methyl-2-propoxyaniline readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. This reaction is fundamental in modifying the electronic properties of the aniline (B41778) derivative. The acylation is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction, or by starting with the free base form of the aniline. The resulting N-acylated compound, an acetanilide (B955) derivative, exhibits altered reactivity in subsequent electrophilic aromatic substitution reactions due to the reduced activating effect of the acetamido group compared to the primary amine.

Similarly, sulfonylation of 4-Methyl-2-propoxyaniline with sulfonyl chlorides in the presence of a base yields sulfonamides. google.comresearchgate.netnih.gov This reaction is a common strategy for the synthesis of compounds with a wide range of biological and chemical applications. google.comresearchgate.netnih.gov The reaction conditions, such as the choice of solvent and base, can be optimized to achieve high yields. For instance, the sulfonylation of various anilines has been successfully carried out in aqueous media, highlighting the versatility of this transformation. nih.gov

| Reagent Type | General Reactant | Product |

| Acylating Agent | Acyl chloride (R-COCl) | N-(4-methyl-2-propoxyphenyl)acetamide |

| Acylating Agent | Acetic anhydride (B1165640) ((CH₃CO)₂O) | N-(4-methyl-2-propoxyphenyl)acetamide |

| Sulfonylating Agent | Benzenesulfonyl chloride (C₆H₅SO₂Cl) | N-(4-methyl-2-propoxyphenyl)benzenesulfonamide |

| Sulfonylating Agent | p-Toluenesulfonyl chloride (CH₃C₆H₄SO₂Cl) | N-(4-methyl-2-propoxyphenyl)-4-methylbenzenesulfonamide |

Diazotization and Subsequent Coupling Reactions for Azo Compound Synthesis

The primary aromatic amine of 4-Methyl-2-propoxyaniline can be converted into a diazonium salt through a process called diazotization. This reaction typically involves treating the aniline hydrochloride with a cold aqueous solution of sodium nitrite (B80452) in the presence of a strong acid. scirp.orgyoutube.com The resulting diazonium salt is a versatile intermediate that can undergo various coupling reactions.

A prominent application of these diazonium salts is in the synthesis of azo compounds, which are known for their vibrant colors and are widely used as dyes. scirp.orgyoutube.comresearchgate.netnih.gov The diazonium salt of 4-Methyl-2-propoxyaniline can be reacted with activated aromatic compounds, such as phenols or other anilines, in a coupling reaction to form an azo bridge (-N=N-) between the two aromatic rings. For example, coupling with a substituted phenol (B47542) would yield a hydroxy-substituted azo compound. The specific conditions of the coupling reaction, such as pH, can be adjusted to optimize the yield of the desired azo dye. The synthesis of azo dyes from various anilines has been well-documented, providing a procedural basis for the derivatization of 4-Methyl-2-propoxyaniline. scirp.orgyoutube.comresearchgate.net A related compound, 5-Nitro-2-propoxyaniline, also highlights the utility of substituted anilines in forming azo compounds. wikipedia.org

| Coupling Partner | Product Type |

| Phenol | Hydroxy-substituted azo compound |

| N,N-Dimethylaniline | Dimethylamino-substituted azo compound |

| Naphthol | Naphthyl-azo compound |

N-Alkylation and Quaternization Reactions

The nitrogen atom of the amine group in 4-Methyl-2-propoxyaniline can be alkylated to form secondary and tertiary amines. N-alkylation can be achieved using various alkylating agents, such as alkyl halides or sulfates. nih.gov The reaction of anilines with dimethyl carbonate, for instance, has been shown to be an effective method for N-methylation. nih.gov The degree of alkylation can often be controlled by the stoichiometry of the reactants and the reaction conditions.

Further alkylation of the resulting tertiary amine leads to the formation of a quaternary ammonium (B1175870) salt. These salts are ionic compounds with a positively charged nitrogen atom bonded to four organic groups. Quaternization introduces a permanent positive charge and significantly alters the physical and chemical properties of the molecule, such as its solubility and biological activity. The synthesis of quaternary ammonium salts from anilines is a well-established transformation.

| Reagent | Product Type |

| Methyl Iodide | N-methyl-4-methyl-2-propoxyaniline |

| Dimethyl Sulfate | N,N-dimethyl-4-methyl-2-propoxyaniline |

| Excess Alkyl Halide | N,N,N-trialkyl-4-methyl-2-propoxyanilinium halide (Quaternary Salt) |

Electrophilic Aromatic Substitution Reactions on the Methyl-Propoxyaniline Ring System

The benzene (B151609) ring of 4-Methyl-2-propoxyaniline is activated towards electrophilic aromatic substitution due to the presence of the electron-donating propoxy and methyl groups. The amine group, particularly in its unprotonated form, is also a strong activating group. The directing influence of these substituents determines the position of incoming electrophiles.

Halogenation Studies for Ortho- and Meta-Substituted Derivatives

The halogenation of 4-Methyl-2-propoxyaniline introduces halogen atoms onto the aromatic ring. The positions of substitution are dictated by the directing effects of the existing substituents. The propoxy group and the amine group are ortho, para-directing, while the methyl group is also ortho, para-directing. Given the substitution pattern, the positions ortho and meta to the amine group (and ortho to the propoxy or methyl group) are the most likely sites for halogenation.

Studies on the halogenation of substituted anilines have shown that the regioselectivity can be influenced by the reaction conditions and the halogenating agent used. nih.gov For instance, direct bromination of anilines can lead to multiple substitutions. To control the degree of halogenation, the amine group is often acylated first to moderate its activating effect. The N-acylated derivative can then be halogenated with greater control, followed by hydrolysis of the amide to regenerate the halogenated aniline.

| Halogenating Agent | Expected Major Product(s) |

| Bromine (Br₂) | 3-Bromo-4-methyl-2-propoxyaniline and/or 5-Bromo-4-methyl-2-propoxyaniline |

| N-Bromosuccinimide (NBS) | Mono- and di-brominated derivatives |

| Chlorine (Cl₂) | 3-Chloro-4-methyl-2-propoxyaniline and/or 5-Chloro-4-methyl-2-propoxyaniline |

Nitration and Sulfonation Patterns and Regioselectivity

Nitration of the aromatic ring introduces a nitro (-NO₂) group, a versatile functional group that can be further transformed, for example, by reduction to an amine. The nitration of anilines is often carried out after protecting the amine group by acylation to prevent oxidation and to control the regioselectivity. researchgate.net For a related compound, 4-methylacetanilide, nitration has been shown to yield 4-methyl-2-nitroacetanilide, indicating that the position ortho to the activating acetamido group and meta to the methyl group is favored. A similar regioselectivity would be expected for the acylated form of 4-Methyl-2-propoxyaniline, with the propoxy group further influencing the substitution pattern.

Sulfonation introduces a sulfonic acid (-SO₃H) group onto the aromatic ring. Similar to nitration, direct sulfonation of anilines can be complex. The reaction of anilines with sulfuric acid can lead to the formation of sulfanilic acid derivatives. The conditions for the sulfonation of anilines can be controlled to favor specific isomers. google.com For 4-Methyl-2-propoxyaniline, sulfonation would likely occur at the positions activated by the electron-donating groups.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration (of acylated form) | HNO₃/H₂SO₄ | N-(5-nitro-4-methyl-2-propoxyphenyl)acetamide |

| Sulfonation | H₂SO₄ | 5-Amino-2-methyl-4-propoxybenzenesulfonic acid |

Reactions Involving the Propoxy Ether Linkage

The propoxy group, while generally stable, offers specific sites for chemical modification through ether cleavage or functionalization of its alkyl chain.

Ether Cleavage and Exchange Reactions

The cleavage of the aryl-alkyl ether bond in 4-methyl-2-propoxyaniline is a key reaction for unmasking the phenolic hydroxyl group. This transformation is typically achieved under harsh conditions using strong acids. chemistrysteps.comopenstax.org

Mechanism : The reaction proceeds via protonation of the ether oxygen by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), to form a good leaving group (an alcohol). chemistrysteps.comlibretexts.org The halide anion (Br⁻ or I⁻) then acts as a nucleophile, attacking the alkyl carbon adjacent to the oxygen in a nucleophilic substitution reaction. libretexts.org For a primary alkyl group like the n-propyl group in 4-methyl-2-propoxyaniline, the reaction follows an SN2 mechanism. openstax.orglibretexts.org The nucleophile attacks the less sterically hindered primary carbon of the propyl group, leading to the formation of 4-methyl-2-aminophenol and 1-halopropane. libretexts.orglibretexts.org

Reagents : Strong protic acids like HBr and HI are effective for this cleavage. chemistrysteps.comopenstax.org Lewis acids, such as boron tribromide (BBr₃), are also commonly used for cleaving aryl ethers and would be applicable here, offering an alternative, often milder, set of reaction conditions.

It is important to note that cleavage of aryl alkyl ethers will consistently yield a phenol and an alkyl halide. libretexts.org The C(sp²)–O bond of the aromatic ring is significantly stronger than the C(sp³)–O bond of the alkyl chain, and nucleophilic attack on an aromatic carbon is highly disfavored. libretexts.org

Ether exchange, or transetherification, is a less common reaction for simple aryl ethers but can be a potential strategy for modifying the alkoxy group. This would involve reacting 4-methyl-2-propoxyaniline with a different alcohol in the presence of a suitable catalyst, though this is often more challenging than a two-step cleavage and re-alkylation process.

Functionalization of the Alkyl Chain

Modifying the n-propyl chain of the propoxy group without cleaving the ether linkage provides a pathway to introduce new functional groups. These reactions must be selective to avoid reactions at the aniline or aromatic ring.

Halogenation : Free-radical halogenation at the terminal methyl group of the propyl chain could be a potential, albeit challenging, route. This would likely require specific radical initiators and careful control of reaction conditions to avoid side reactions on the electron-rich aromatic ring.

Oxidation : Selective oxidation of the propyl chain is difficult due to the presence of the sensitive aniline group. However, under specific catalytic conditions, it might be possible to introduce a hydroxyl or carbonyl group at the terminal position.

These functionalization strategies are less common than reactions involving the aniline or aromatic ring but represent a potential avenue for creating novel derivatives.

Construction of Complex Molecular Architectures Utilizing 4-Methyl-2-propoxyaniline as a Core

The entire 4-methyl-2-propoxyaniline molecule serves as a valuable building block for synthesizing larger, more complex structures with specific functions.

Synthesis of Polymeric Systems (e.g., polypropoxyanilines)

Aniline and its derivatives can undergo oxidative polymerization to form polyanilines (PANI), a class of conducting polymers. The presence of substituents on the aniline ring, such as the propoxy and methyl groups in 4-methyl-2-propoxyaniline, significantly influences the properties of the resulting polymer.

Synthesis : The polymerization is typically carried out via chemical oxidation of the monomer using an oxidant like ammonium persulfate in an acidic medium. niscpr.res.inias.ac.inscirp.org The reaction proceeds through the formation of radical cations that couple together. scirp.org The resulting polymer, poly(4-methyl-2-propoxyaniline), would be a member of the poly(alkoxyaniline) family.

Properties : Research on poly(alkoxyanilines) has shown that the alkoxy side chain enhances the processability and solubility of the polymer in common organic solvents compared to the parent polyaniline. niscpr.res.inias.ac.in Generally, as the length of the alkyl chain in the alkoxy group increases, the solubility improves, but the electrical conductivity tends to decrease. niscpr.res.in This is attributed to the increased distance between polymer chains imposed by the bulky side groups. niscpr.res.in However, alkoxy groups are electron-donating, which can slightly improve electronic flow along a single polymer chain compared to alkyl substituents of the same size. niscpr.res.in

Table 1: Influence of Substituents on Polyaniline Properties

| Polymer | Key Substituent | Expected Solubility | Expected Conductivity | Reference |

|---|---|---|---|---|

| Polyaniline (PANI) | None | Low | High | niscpr.res.inias.ac.in |

| Poly(o-propoxyaniline) | -OC₃H₇ | Improved | Lower than PANI | niscpr.res.in |

| Poly(2,5-dimethoxyaniline) | -OCH₃ (x2) | High | Low | ias.ac.in |

Incorporation into Heterocyclic Compounds (e.g., quinoline (B57606), pyrimidine (B1678525) derivatives)

Anilines are fundamental precursors in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. The specific substitution pattern of 4-methyl-2-propoxyaniline directs the regiochemistry of these cyclization reactions.

Quinoline Synthesis : Quinolines are a vital class of heterocycles found in many pharmaceuticals. mdpi.com Several classic named reactions can be used to construct a quinoline ring from an aniline derivative. For instance, in the Skraup-Doebner-von Miller reaction , an aniline reacts with α,β-unsaturated carbonyl compounds. Using 4-methyl-2-propoxyaniline would lead to the formation of a polysubstituted quinoline. Another powerful method is the Friedländer synthesis , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. mdpi.com More modern approaches involve the metal-catalyzed cyclization of N-(2-alkynyl)anilines or the oxidative annulation of 2-vinylanilines. nih.govnih.gov The electron-donating propoxy and methyl groups on the aniline ring generally facilitate these electrophilic cyclization reactions.

Pyrimidine Synthesis : Pyrimidines are another class of crucial heterocycles, forming the core of nucleobases. nih.gov The synthesis of pyrimidine derivatives can be achieved through various condensation reactions. nih.govresearchgate.net A common route involves the reaction of a compound containing an amidine moiety (like guanidine) with a 1,3-dicarbonyl compound or its equivalent. nih.gov While 4-methyl-2-propoxyaniline itself is not a direct precursor for the pyrimidine ring, it can be used to synthesize intermediates, such as chalcones or β-keto esters, which then participate in pyrimidine-forming cyclocondensations. nih.gov For example, the amino group could be transformed into other functionalities that are then incorporated into a pyrimidine synthesis pathway.

Design of Photoaffinity Probes (e.g., diazirine derivatives of propoxyanilines)

Photoaffinity labeling (PAL) is a powerful technique used to identify and study biomolecular interactions, such as those between a ligand and its receptor protein. nih.goviris-biotech.de This method utilizes a photoaffinity probe, which is a molecule containing a photoreactive group. lifechemicals.com

Diazirines as Photophores : Diazirines, particularly trifluoromethylphenyldiazirines, are excellent photoreactive groups for PAL. iris-biotech.demdpi.com They are small, relatively stable in the dark, and upon irradiation with UV light (typically around 350 nm), they efficiently release nitrogen gas to generate a highly reactive carbene. lifechemicals.comresearchgate.net This carbene can then form a covalent bond with nearby amino acid residues in a binding pocket, permanently labeling the target protein for subsequent analysis. lifechemicals.com

Synthesis Strategy : A diazirine derivative of 4-methyl-2-propoxyaniline could be designed as a photoaffinity probe. Research has described the synthesis of photoreactive propoxyaniline derivatives for such purposes. mdpi.com The synthesis often involves constructing a phenyl diazirine moiety first, which is then coupled to the aniline or a related precursor. nih.gov For example, a synthetic route could involve preparing a trifluoromethyl ketone, converting it to the corresponding diazirine via its oxime, and then incorporating this into a structure related to 4-methyl-2-propoxyaniline. nih.gov The final probe might also include a tag, such as biotin (B1667282) or a fluorescent dye, to facilitate the detection and purification of the covalently labeled protein-probe complex. nih.govresearchgate.net

Table 2: Components of a Typical Diazirine-Based Photoaffinity Probe

| Component | Function | Example Moiety | Reference |

|---|---|---|---|

| Recognition Element | Binds to the biological target | A ligand or pharmacophore structure (e.g., a propoxyaniline derivative) | mdpi.com |

| Photoreactive Group | Forms a covalent bond upon UV activation | Trifluoromethylphenyldiazirine | lifechemicals.commdpi.com |

| Tag/Reporter Group | Enables detection and isolation of the labeled target | Biotin, Fluorescent Dye, Alkyne (for Click Chemistry) | nih.goviris-biotech.de |

Advanced Analytical and Spectroscopic Characterization of 4 Methyl 2 Propoxyaniline Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the connectivity and chemical environment of each atom in the molecule.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 4-Methyl-2-propoxyaniline (B3022982) hydrochloride (Molecular Formula: C₁₀H₁₆ClNO), the spectrum is predicted to show distinct signals for the aromatic protons, the propoxy side chain, and the methyl group. nih.gov The presence of the hydrochloride salt would lead to broad, exchangeable signals for the amine (-NH₃⁺) protons and potentially slight downfield shifts for adjacent protons compared to the free base.

The aromatic region is expected to display three signals corresponding to the three protons on the benzene (B151609) ring. The proton at position 3 (ortho to the propoxy group and meta to the methyl group) would appear as a doublet. The proton at position 5 (meta to the propoxy group and ortho to the methyl group) would likely be a doublet of doublets, and the proton at position 6 (ortho to the propoxy group and meta to the amine) would also be a doublet.

The propoxy group will show three distinct signals: a triplet for the terminal methyl (CH₃) protons, a multiplet (sextet) for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (OCH₂) protons attached to the aromatic ring. The single methyl group attached to the ring at position 4 would appear as a singlet.

Predicted ¹H NMR Data Table for 4-Methyl-2-propoxyaniline Hydrochloride

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic H (H-3, H-5, H-6) | 6.8 - 7.3 | d, dd | ~2-8 Hz |

| -NH₃⁺ | 7.5 - 10.0 (broad) | s (broad) | N/A |

| -OCH₂- | 3.9 - 4.1 | t | ~6-7 Hz |

| -OCH₂CH₂ CH₃ | 1.7 - 1.9 | m (sextet) | ~7 Hz |

| -CH₃ (ring) | 2.2 - 2.4 | s | N/A |

| -OCH₂CH₂CH₃ | 0.9 - 1.1 | t | ~7 Hz |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. chemicalbook.comrsc.org d=doublet, dd=doublet of doublets, t=triplet, m=multiplet, s=singlet.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. Based on its structure, ten signals are expected in the ¹³C NMR spectrum.

The aromatic region will show six distinct signals for the benzene ring carbons. The chemical shifts are influenced by the attached substituents (-NH₃⁺, -OCH₂CH₂CH₃, -CH₃). The carbon atom attached to the oxygen (C-2) will be significantly downfield, while the carbon attached to the ammonium (B1175870) group (C-1) will also be downfield. The carbons of the propoxy chain and the ring's methyl group will appear in the upfield (aliphatic) region of the spectrum.

Predicted ¹³C NMR Data Table for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 (Ar-C-O) | 145 - 150 |

| C-1 (Ar-C-N) | 135 - 140 |

| C-4 (Ar-C-CH₃) | 130 - 135 |

| C-3, C-5, C-6 (Ar-C-H) | 115 - 130 |

| -OC H₂- | 69 - 72 |

| -O-CH₂-C H₂- | 22 - 25 |

| Ring -C H₃ | 20 - 22 |

| -O-CH₂CH₂-C H₃ | 10 - 12 |

Note: Predicted values are based on typical chemical shifts for substituted anilines and phenyl ethers. chemicalbook.comchemicalbook.com

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. rsc.org For this compound, key COSY correlations would be observed between the adjacent protons on the propoxy chain (-OCH₂-CH₂ -CH₃ ). Correlations would also be seen between adjacent aromatic protons (e.g., H-5 with H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms they are directly attached to (one-bond C-H correlation). bldpharm.com It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For instance, the aromatic proton signals would correlate to their respective aromatic carbon signals, and the propoxy chain proton signals would correlate with the propoxy carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically two or three bonds). np-mrd.org It is crucial for piecing together the molecular fragments. Key HMBC correlations would include the proton of the ring's methyl group showing a correlation to C-3, C-4, and C-5 of the aromatic ring, and the -OCH₂- protons showing correlations to the C-2 of the ring and the adjacent carbon of the propoxy chain.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing polar and thermally labile molecules like this compound. In positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺, where M is the free base (4-Methyl-2-propoxyaniline). The molecular weight of the free base (C₁₀H₁₅NO) is 165.23 g/mol . chemical-suppliers.eu Therefore, the primary ion observed would be at a mass-to-charge ratio (m/z) of approximately 166.2.

Fragmentation can occur in the ion source or through tandem MS (MS/MS) experiments. A likely fragmentation pathway would involve the loss of the propoxy group or the propyl chain.

Predicted ESI-MS Data Table

| Ion | Formula | Predicted m/z | Description |

| [M+H]⁺ | [C₁₀H₁₆NO]⁺ | 166.2 | Protonated molecular ion |

| [M+H - C₃H₆]⁺ | [C₇H₁₀NO]⁺ | 124.1 | Loss of propene |

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental composition of an ion. bldpharm.com This technique is invaluable for confirming the molecular formula of a compound. For the protonated molecule of 4-Methyl-2-propoxyaniline, HRMS would provide a highly precise mass measurement.

Predicted HRMS Data

| Ion Formula | Calculated Monoisotopic Mass (m/z) |

| [C₁₀H₁₆NO]⁺ | 166.12264 |

This precise mass measurement allows for the unambiguous confirmation of the elemental formula C₁₀H₁₅NO for the neutral molecule, distinguishing it from other compounds with the same nominal mass.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy serves as a powerful, non-destructive tool for the identification of functional groups within a molecule. By measuring the interaction of infrared radiation with the sample, a unique spectral fingerprint is obtained, revealing the characteristic vibrational modes of its constituent bonds.

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. In the analysis of this compound, the FT-IR spectrum provides definitive evidence for the presence of its key functional groups. The hydrochloride salt form influences the vibrational frequencies, particularly of the amine group.

The primary amine, present as an ammonium hydrochloride salt (-NH3+), exhibits characteristic stretching and bending vibrations. The aromatic ring shows distinct C-H and C=C stretching absorptions. The propoxy group is identified by its C-O ether linkage and aliphatic C-H vibrations, while the methyl group attached to the benzene ring also has specific vibrational modes.

A representative FT-IR data table for this compound is presented below, detailing the expected absorption bands and their corresponding functional group assignments.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2800 | Strong, Broad | N-H stretch (Ammonium salt) |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Strong | Aliphatic C-H stretch (propoxy & methyl) |

| 1610-1580 | Medium-Strong | N-H bend (Ammonium salt) |

| 1520-1480 | Medium-Strong | Aromatic C=C stretch |

| 1250-1200 | Strong | Aryl-O stretch (asymmetric) |

| 1050-1000 | Medium | Aryl-O stretch (symmetric) |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for separating the components of a mixture, allowing for both qualitative and quantitative assessment of a compound's purity and stability.

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of non-volatile organic compounds and for conducting stability studies. For a polar compound like this compound, a reversed-phase HPLC method is typically employed.

In this setup, a non-polar stationary phase (e.g., C18) is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. By monitoring the elution of the compound with a UV detector, a chromatogram is generated where the area under the peak is proportional to the concentration of the compound. This allows for precise quantification of purity and the detection of any impurities or degradation products.

A typical set of HPLC parameters for the analysis of this compound is outlined in the following table.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water with 0.1% TFA (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Expected Retention Time | 3.5 - 4.5 min |

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Due to the low volatility and polar nature of this compound, direct analysis by GC can be challenging. Therefore, derivatization is often employed to increase the compound's volatility and thermal stability.

The amine functional group can be derivatized, for example, by silylation or acylation, to produce a less polar and more volatile derivative suitable for GC analysis. GC is particularly useful for monitoring the progress of the synthesis reaction, allowing for the detection of volatile starting materials or by-products. The separation occurs in a capillary column, and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and identification.

Representative GC conditions for the analysis of a derivatized sample of 4-Methyl-2-propoxyaniline are provided below.

| Parameter | Value |

| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min |

| Detector | FID or MS |

| Detector Temperature | 300 °C |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of a chemical reaction and for the initial assessment of product purity. A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel.

The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent). The separation is based on the differential adsorption of the compounds onto the stationary phase. For an aromatic amine like 4-Methyl-2-propoxyaniline, a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) is commonly used as the eluent. The spots can be visualized under UV light or by using a staining agent. The retention factor (Rf) value is a characteristic property of a compound under a specific set of TLC conditions.

A typical TLC system for monitoring a reaction involving 4-Methyl-2-propoxyaniline is described in the table below.

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (7:3 v/v) |

| Visualization | UV light (254 nm) or Iodine vapor |

| Expected Rf Value | 0.4 - 0.5 |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides a direct measure of the mass percentages of carbon, hydrogen, nitrogen, and other elements present in the molecule. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's molecular formula.

For this compound, with a molecular formula of C₁₀H₁₆ClNO, the theoretical elemental composition can be precisely calculated. A close agreement between the experimental and theoretical values provides strong evidence for the compound's stoichiometric purity and confirms its molecular formula.

The theoretical elemental composition of this compound is presented in the table below.

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 59.55 |

| Hydrogen | H | 8.00 |

| Chlorine | Cl | 17.58 |

| Nitrogen | N | 6.94 |

| Oxygen | O | 7.93 |

Theoretical and Computational Chemistry Studies of 4 Methyl 2 Propoxyaniline Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules like 4-Methyl-2-propoxyaniline (B3022982) hydrochloride. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to optimize the molecular geometry and perform orbital analysis.

Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For substituted anilines, the distribution of HOMO and LUMO densities highlights the regions most susceptible to electrophilic and nucleophilic attack, respectively.

Table 1: Predicted Electronic Properties of a Substituted Aniline (B41778) using DFT

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.9 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.9 eV | Relates to chemical stability and reactivity. |

Note: The data in this table is illustrative for a substituted aniline and not specific to 4-Methyl-2-propoxyaniline hydrochloride, as direct computational studies are not publicly available.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective on the conformational landscape and intermolecular interactions of this compound in a condensed phase, such as in a solvent.

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of molecular motion over time. For a flexible molecule like this compound, with its rotatable propoxy group, MD simulations can identify the most populated conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as solvent molecules or biological receptors.

Furthermore, MD simulations can elucidate the nature of intermolecular interactions. For the hydrochloride salt, these simulations would reveal the details of the interactions between the protonated amine group and the chloride anion, as well as the hydrogen bonding network formed with surrounding water molecules. The radial distribution function (RDF) is a common analytical tool in MD simulations that can provide quantitative information about the distances and coordination numbers of interacting species.

Table 2: Illustrative Intermolecular Interaction Data from MD Simulation

| Interaction Pair | Average Distance (Å) | Coordination Number |

|---|---|---|

| N-H...Cl⁻ | 2.8 | 1 |

| N-H...O(water) | 3.1 | 2.5 |

Note: This table presents hypothetical data for this compound to illustrate the type of information obtainable from MD simulations.

Prediction of Spectroscopic Parameters via Computational Models

Computational models are highly effective in predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, DFT calculations can be used to predict vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

The calculation of vibrational frequencies can help in assigning the peaks observed in experimental IR and Raman spectra to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups. Theoretical spectra for related aniline derivatives have shown good agreement with experimental data, confirming the accuracy of these computational methods. researchgate.net

The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of NMR chemical shifts (¹H and ¹³C). By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained and compared with experimental values to confirm the molecular structure. For this compound, this would involve predicting the chemical shifts for the protons and carbons of the aniline ring, the methyl group, and the propoxy group.

Table 3: Computationally Predicted vs. Experimental Spectroscopic Data for a Related Aniline Derivative

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| C=C stretch (IR) | 1610 cm⁻¹ | 1615 cm⁻¹ |

| N-H stretch (IR) | 3450 cm⁻¹ | 3460 cm⁻¹ |

| ¹³C Chemical Shift (aromatic) | 125 ppm | 127 ppm |

Note: The data is representative for a substituted aniline and serves to illustrate the predictive power of computational spectroscopy.

Elucidation of Reaction Mechanisms and Transition States through Computational Approaches

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including identifying intermediates, transition states, and calculating activation energies. For this compound, computational approaches can be used to study its reactivity in various chemical transformations.

For instance, the reaction of the related compound 4-methyl aniline with hydroxyl radicals has been studied computationally to understand its atmospheric degradation. mdpi.com Such studies involve mapping the potential energy surface (PES) of the reaction, which provides a detailed picture of the energy changes as the reactants are converted into products. The transition state, which corresponds to the highest energy point along the reaction coordinate, is located and characterized by a single imaginary vibrational frequency.

Table 4: Calculated Energetic Profile for a Hypothetical Reaction of a Substituted Aniline

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.7 |

| Transition State 2 | +10.8 |

Note: This table provides an illustrative example of the kind of energetic data that can be obtained from computational studies of reaction mechanisms.

Applications of 4 Methyl 2 Propoxyaniline Hydrochloride in Enabling Chemical Research

Role as a Strategic Intermediate in the Synthesis of Advanced Organic Compounds

As a versatile intermediate, 4-methyl-2-propoxyaniline (B3022982) serves in the synthesis of more complex molecules, particularly in the production of dyes, pigments, and agricultural chemicals. chem960.com The reactivity of the amino group and the potential for substitution on the aromatic ring make it a key component in multi-step synthetic pathways.

The synthesis of this intermediate can be conceptualized from related, commercially available starting materials. For instance, the synthesis of a related compound, 4-methyl-2-nitroaniline (B134579), is a known process. rsc.org The subsequent conversion of the nitro group to an amine, followed by the introduction of a propoxy group, would lead to the desired 4-methyl-2-propoxyaniline.

Table 1: Key Intermediates and Their Potential Synthetic Relationships

| Compound Name | CAS Number | Role |

|---|---|---|

| 4-Methyl-2-nitroaniline | 89-62-3 | Precursor in azo pigment synthesis rsc.org |

| 4-Methyl-2-propoxyaniline | 640767-75-5 | Potential intermediate for dyes and pigments |

In the realm of color chemistry, aniline (B41778) derivatives are fundamental in the production of azo dyes and pigments. The synthesis of these colorants typically involves the diazotization of a primary aromatic amine, such as 4-methyl-2-propoxyaniline, to form a diazonium salt. This salt then acts as an electrophile in a coupling reaction with an electron-rich coupling component, such as a phenol (B47542) or another aniline, to form the characteristic azo linkage (-N=N-) which is the basis of the chromophore. For example, 4-methyl-2-nitroaniline is a known precursor for pigments like toluidine red. rsc.org By analogy, 4-methyl-2-propoxyaniline could be used to create novel dyes with specific hues and solubility properties, influenced by the methyl and propoxy substituents.

While specific examples of agricultural chemicals derived from 4-methyl-2-propoxyaniline hydrochloride are not prominently documented, the broader class of substituted anilines is integral to the synthesis of various herbicides, fungicides, and insecticides. These anilines can be key building blocks in the assembly of complex heterocyclic structures that form the active core of many agrochemicals.

Contributions to the Development of Novel Reagents and Catalysts

Substituted anilines are gaining attention for their potential roles in catalysis. Electron-rich aniline derivatives have been shown to act as effective nucleophilic catalysts in reactions such as hydrazone formation and exchange. rsc.org These reactions are crucial in the field of dynamic combinatorial chemistry. The catalytic activity of these anilines is attributed to their ability to form reactive iminium ion intermediates, thereby lowering the activation energy of the reaction.

Furthermore, aniline derivatives are central to the synthesis of more complex catalytic structures. For instance, they can serve as precursors for N-heterocyclic carbene (NHC) ligands, which are widely used in organometallic catalysis. The electronic and steric properties of the aniline, such as the methyl and propoxy groups in 4-methyl-2-propoxyaniline, would directly influence the properties of the resulting NHC ligand and, consequently, the performance of the metal catalyst.

Recent research has also focused on the use of metal nanoparticles for the synthesis of N-substituted anilines. Gold-palladium alloy nanoparticles have been demonstrated to be effective catalysts for the dehydrogenative aromatization of cyclohexanones and amines to produce a variety of N-substituted anilines. rsc.org

Utility in Advanced Materials Science Research

In the field of materials science, aniline and its derivatives are key monomers for the synthesis of conducting polymers, with polyaniline being the most studied. tsijournals.comrsc.org The polymerization of substituted anilines allows for the fine-tuning of the polymer's properties, such as solubility, processability, and electronic characteristics.

The chemical oxidative polymerization of aniline derivatives is a common method to produce these polymers. tsijournals.com In a typical process, the aniline monomer is dissolved in an acidic solution and oxidized with an agent like ammonium (B1175870) persulfate. The resulting polymer's structure and properties are highly dependent on the substituents on the aniline ring. For instance, the presence of a propoxy group in 4-methyl-2-propoxyaniline would likely increase the solubility of the resulting polymer in organic solvents, a significant advantage for material processing and film formation. rsc.org The methyl group would also contribute to modifying the polymer's morphology and electronic properties.

Another approach to creating novel polymers involves the reaction of anilines with sulfur monochloride to produce poly[N,N-(phenylamino)disulfides]. acs.orgnih.gov These polymers have a backbone consisting of nitrogen and sulfur atoms and exhibit interesting electronic and optical properties, with colors ranging from yellow to purple depending on the electronic nature of the aniline substituent. acs.orgnih.gov The use of 4-methyl-2-propoxyaniline as a monomer in such a polymerization could lead to new materials with unique properties for applications in electronics and photonics.

Table 2: Potential Influence of Substituents on Polyaniline Properties

| Substituent | Potential Effect on Polymer Properties |

|---|---|

| Propoxy Group | Increased solubility in organic solvents, modification of electronic bandgap |

| Methyl Group | Influence on polymer morphology, steric effects on chain packing |

Application as a Building Block in Chemical Biology for Probe Design

Photoaffinity labeling (PAL) is a powerful technique in chemical biology for identifying the cellular targets of bioactive small molecules. enamine.netnih.gov This method relies on the use of a photoaffinity probe, which is a molecule that contains a photoreactive group (such as a diazirine, benzophenone, or aryl azide), a recognition element for the target protein, and a reporter tag for detection and isolation. enamine.netnih.gov

Aniline derivatives are valuable building blocks for the synthesis of such probes. nih.gov The amino group of an aniline can be readily modified to introduce a photoreactive moiety or a linker for attaching a reporter tag. For example, an azido (B1232118) group can be introduced to create a photo-crosslinker. nih.gov

Future Research Directions and Unexplored Avenues for 4 Methyl 2 Propoxyaniline Hydrochloride

Development of Green Chemistry Approaches for Sustainable Synthesis

The development of environmentally benign synthetic routes is a cornerstone of modern chemical research. For 4-Methyl-2-propoxyaniline (B3022982) hydrochloride, future research could focus on moving beyond traditional methods, which may involve harsh reagents and generate significant waste, toward more sustainable practices.

Potential green synthesis strategies could include:

Catalytic Hydrogenation of a Nitro Precursor: A promising green approach involves the catalytic reduction of a corresponding nitroaromatic compound. This method often utilizes heterogeneous catalysts, such as platinum or palladium on a carbon support, which can be easily recovered and reused. The primary byproduct in this process is water, aligning with the principles of green chemistry.

Biocatalytic Synthesis: The use of enzymes, or whole-cell systems, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. mdpi.comacs.org Future research could explore the use of nitroreductase enzymes for the reduction of the corresponding nitro compound. mdpi.comacs.org This biocatalytic approach would operate under mild conditions, typically in aqueous media, significantly reducing the environmental footprint of the synthesis. mdpi.comacs.org

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been shown to accelerate reaction rates, improve yields, and reduce side reactions for the synthesis of various aniline (B41778) derivatives. acs.orgnbinno.comnankai.edu.cnresearchgate.netnih.gov Investigating microwave-assisted protocols for the synthesis of 4-Methyl-2-propoxyaniline hydrochloride could lead to more efficient and scalable production methods. acs.orgnbinno.comnankai.edu.cnresearchgate.netnih.gov

Table 1: Potential Green Synthesis Routes for this compound

| Synthesis Strategy | Potential Advantages | Key Research Focus |

|---|---|---|

| Catalytic Hydrogenation | High efficiency, clean byproduct (water), reusable catalyst. | Optimization of catalyst systems (e.g., nano-catalysts), reaction conditions, and substrate scope. |

| Biocatalytic Synthesis | High selectivity, mild reaction conditions, aqueous solvent. | Screening and engineering of suitable enzymes (e.g., nitroreductases), process optimization for industrial scale-up. |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. | Development of solvent-free or green solvent-based microwave protocols, investigation of reaction mechanisms. |

Investigation of Novel Derivatization Pathways and Unanticipated Reactivity

The functional groups present in this compound—an amino group, an alkoxy group, and a substituted aromatic ring—offer a rich platform for a wide array of derivatization reactions. Future research should aim to explore these pathways to generate novel molecules with potentially valuable properties.

Key areas for investigation include:

Synthesis of Heterocyclic Scaffolds: The aniline moiety is a versatile precursor for the synthesis of a wide range of nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. mdpi.comgoogle.com Future work could explore the reaction of this compound with various reagents to construct novel quinolines, quinazolines, or other heterocyclic systems. mdpi.comgoogle.com

Formation of Azo Dyes: The reaction of aniline derivatives with diazonium salts to form azo compounds is a classic transformation. acs.org Investigating the coupling of diazotized 4-Methyl-2-propoxyaniline with various aromatic partners could lead to the development of new dyes with unique photophysical properties.

N-Alkylation and N-Arylation Reactions: The amino group can be readily functionalized through N-alkylation and N-arylation reactions, providing access to a diverse library of secondary and tertiary amines. These derivatives could be explored for their potential as ligands in catalysis or as intermediates in the synthesis of complex molecules.

Electrophilic Aromatic Substitution: The electron-donating nature of the amino and propoxy groups activates the aromatic ring towards electrophilic substitution. nih.gov A systematic study of halogenation, nitration, and sulfonation reactions could yield a range of polysubstituted derivatives with tailored electronic and steric properties. nih.gov

Table 2: Potential Derivatization Reactions of 4-Methyl-2-propoxyaniline

| Reaction Type | Potential Reagents | Potential Product Class |

|---|---|---|

| Heterocycle Formation | Dicarbonyl compounds, α,β-unsaturated ketones | Quinolines, benzodiazepines, etc. |

| Azo Coupling | Diazonium salts | Azo dyes |

| N-Alkylation/Arylation | Alkyl halides, aryl halides (with catalyst) | Substituted anilines |

| Electrophilic Substitution | Halogens, nitric acid, sulfuric acid | Halogenated, nitrated, sulfonated anilines |

Exploration of Supramolecular Assembly and Self-Assembled Systems

The structure of this compound, with its potential for hydrogen bonding (from the anilinium ion) and π-π stacking (from the aromatic ring), makes it an intriguing candidate for the construction of supramolecular assemblies. researchgate.net

Future research in this area could explore:

Crystal Engineering: A systematic study of the crystal structure of this compound and its co-crystals with other molecules could reveal novel supramolecular synthons and packing motifs. acs.orgcdhfinechemical.com This understanding is fundamental to the rational design of solid-state materials with desired properties. acs.orgcdhfinechemical.com

Liquid Crystal Formation: Aniline derivatives are known to be key components in some liquid crystalline materials. nih.gov By modifying the structure of 4-Methyl-2-propoxyaniline, for instance, by introducing long alkyl chains, it may be possible to induce liquid crystalline behavior. The interplay of the propoxy and methyl groups could lead to novel mesophases.

Self-Assembled Monolayers: The amphiphilic nature of certain aniline derivatives suggests that 4-Methyl-2-propoxyaniline could be investigated for its ability to form self-assembled monolayers on various substrates. Such organized molecular films have potential applications in sensors, electronics, and surface modification.

Interdisciplinary Research at the Interface of Organic Chemistry and Emerging Scientific Disciplines

The unique combination of functional groups in this compound positions it as a valuable molecular scaffold for interdisciplinary research.

Promising areas for future investigation include:

Medicinal Chemistry: Substituted anilines are a common motif in a vast number of pharmaceuticals. nbinno.com The specific substitution pattern of 4-Methyl-2-propoxyaniline could be a starting point for the design and synthesis of new bioactive compounds. For example, related 4-alkoxyquinoline structures have shown potential as antimycobacterial agents. nih.gov

Materials Science: The incorporation of 4-Methyl-2-propoxyaniline or its derivatives into polymers could lead to new functional materials with tailored optical, electronic, or thermal properties. acs.org Its potential to act as a monomer or a precursor to monomers for conductive polymers like polyaniline warrants investigation. acs.org

Computational Chemistry: Theoretical studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. Such computational work can guide synthetic efforts and help in the rational design of new molecules with desired functionalities.

Q & A

Q. How can researchers optimize the synthesis of 4-Methyl-2-propoxyaniline hydrochloride to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. Key steps include:

- Catalyst Screening : Test palladium-, copper-, or enzyme-based catalysts for coupling reactions .

- Temperature Control : Perform reactions at 50–80°C to balance reaction rate and byproduct formation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility, while ethanol/water mixtures improve hydrochloride salt precipitation .

- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, chloroform/methanol gradients) to isolate high-purity product .

Q. What analytical methods are recommended for characterizing this compound and its impurities?

Methodological Answer:

- HPLC-UV/MS : Use C18 columns with acidic mobile phases (0.1% formic acid) to resolve polar impurities; compare retention times with reference standards .

- NMR Spectroscopy : Assign peaks for aromatic protons (δ 6.8–7.2 ppm) and propoxy groups (δ 1.0–1.5 ppm) to confirm structure .

- Elemental Analysis : Verify chloride content (theoretical ~10–15%) to assess salt stoichiometry .

- Thermogravimetric Analysis (TGA) : Monitor decomposition above 200°C to evaluate thermal stability .

Q. What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and reactions to minimize inhalation risks .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

- Waste Disposal : Collect aqueous waste in labeled containers for incineration or hazardous waste disposal .

Advanced Research Questions

Q. How can mechanistic studies elucidate the interaction of this compound with biological targets?

Methodological Answer:

- Docking Simulations : Use AutoDock or Schrödinger Suite to model binding to receptors (e.g., GPCRs, ion channels) .

- Kinetic Assays : Measure inhibition constants (Ki) via competitive radioligand binding assays .

- Metabolite Profiling : Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze metabolites via LC-MS .

Q. What experimental strategies address contradictions in reported stability data for this compound?

Methodological Answer:

- Condition-Specific Studies : Replicate stability tests under varying pH (2–9), temperature (4–40°C), and humidity (20–80% RH) to identify degradation triggers .

- Forced Degradation : Expose to UV light, peroxides, or acidic/alkaline conditions to isolate degradation products .

- Statistical Modeling : Apply multivariate analysis (e.g., ANOVA) to quantify the impact of environmental factors .

Q. How can researchers isolate and identify trace impurities in synthesized batches?

Methodological Answer:

- Preparative HPLC : Scale up impurity separation using gradient elution (acetonitrile/water + 0.1% TFA) .

- High-Resolution MS : Use Q-TOF instruments to assign molecular formulas to impurities (<0.1% abundance) .

- NMR Cryoprobes : Enhance sensitivity for structural elucidation of low-concentration impurities .

Q. What engineering controls are critical for minimizing occupational exposure during large-scale synthesis?

Methodological Answer:

- Closed Systems : Implement reactor vessels with sealed transfer lines to prevent aerosolization .

- Real-Time Monitoring : Use PID detectors or FTIR spectroscopy to track airborne concentrations .

- Local Exhaust Ventilation (LEV) : Install hoods with ≥100 fpm face velocity at mixing stations .

Q. How can computational tools predict feasible synthetic routes for derivatives of this compound?

Methodological Answer:

- Retrosynthesis Software : Apply Pistachio or Reaxys databases to identify precursors for alkylation or amidation .

- Machine Learning : Train models on reaction datasets to prioritize routes with high atom economy (>70%) .

- DFT Calculations : Optimize transition states for key steps (e.g., nucleophilic substitution) to predict regioselectivity .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activity across studies?

Methodological Answer:

- Standardize Assays : Use common positive controls (e.g., reference inhibitors) and cell lines (e.g., HEK293 for receptor studies) .

- Batch Consistency : Characterize compound purity (≥98% by HPLC) and salt stoichiometry (via chloride titration) .

- Meta-Analysis : Pool data from ≥5 independent studies and apply Cohen’s d to quantify effect size variability .

Q. What stability-indicating methods validate shelf-life under long-term storage conditions?

Methodological Answer:

- ICH Guidelines : Conduct 6-month accelerated stability studies at 40°C/75% RH with monthly HPLC checks .

- Mass Balance : Ensure total impurities + degradation products ≤2.0% to meet pharmacopeial standards .

- Lyophilization : Test freeze-dried formulations for hygroscopicity and reconstitution efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.